2-methyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide

Chronic Myeloid Leukemia In Vivo Efficacy Tyrosine Kinase Inhibition

PD 166326 (866143-36-4) is a uniquely potent dual Src/Abl inhibitor (IC50 6 nM & 8 nM) with exceptional picomolar cellular activity (IC50 300 pM) against Bcr-Abl-driven K562 cells. It retains full activity against the imatinib-resistant E255K mutant and offers a >1,000-fold selectivity window versus non-Bcr-Abl cell types. Validated in vivo for reducing leukocytosis and splenomegaly in CML models, it is the optimal calibration standard, positive control, and lead compound for dissecting Bcr-Abl-dependent drug resistance and screening next-generation anti-leukemic agents.

Molecular Formula C13H14N4O
Molecular Weight 242.282
CAS No. 866143-36-4
Cat. No. B2988366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide
CAS866143-36-4
Molecular FormulaC13H14N4O
Molecular Weight242.282
Structural Identifiers
SMILESCC(C)C(=O)NC1=NC(=NC=C1)C2=CN=CC=C2
InChIInChI=1S/C13H14N4O/c1-9(2)13(18)17-11-5-7-15-12(16-11)10-4-3-6-14-8-10/h3-9H,1-2H3,(H,15,16,17,18)
InChIKeySTCKPKFVPSGDJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

866143-36-4 (2-methyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide) Procurement and Technical Specification Overview


866143-36-4 (2-methyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide) is a pyridinyl-pyrimidinyl amide compound, known in the literature by its research code PD 166326 [1]. The compound has a molecular formula of C13H14N4O and a molecular weight of 242.28 g/mol . It is a pyridopyrimidine-type protein tyrosine kinase inhibitor, with reported inhibitory activity against Src and Abl kinases with IC50 values of 6 nM and 8 nM, respectively [2].

Why Generic Pyridopyrimidine Kinase Inhibitors Cannot Substitute for 866143-36-4 (PD 166326) in Leukemia Research Applications


While multiple pyridopyrimidine analogs exist, direct substitution is not scientifically defensible due to substantial variance in potency and target specificity. PD 166326 (866143-36-4) exhibits a unique inhibitory profile characterized by dual Src/Abl inhibition with high potency [1]. Its demonstrated picomolar cellular activity against Bcr-Abl-driven K562 cells (IC50 = 300 pM) is a quantitative hallmark not shared by the majority of in-class analogs [2]. Furthermore, PD 166326 retains potent inhibitory activity against specific imatinib-resistant Bcr-Abl mutants (e.g., E255K), a feature critical for advanced leukemia research and not generalizable to other pyridopyrimidines without specific structural verification [3].

Quantitative Differentiation of 866143-36-4 (PD 166326) Against Key Comparators in Preclinical Leukemia Models


PD 166326 Demonstrates Superior In Vivo Leukemia Control Compared to Imatinib Mesylate in a Murine CML Model

In a direct head-to-head comparison using a murine CML-like myeloproliferative disorder model, PD 166326 demonstrated significantly greater antileukemic activity than imatinib mesylate. PD 166326 treatment resulted in 70% of mice achieving normalized white blood cell counts (<20.0 × 10^9/L) compared to only 8% in the imatinib mesylate-treated cohort. Additionally, two-thirds (approximately 67%) of PD 166326-treated mice experienced complete resolution of splenomegaly, a response not observed in any imatinib mesylate-treated animals [1].

Chronic Myeloid Leukemia In Vivo Efficacy Tyrosine Kinase Inhibition

PD 166326 Exhibits Picomolar Potency in Bcr-Abl-Driven K562 Leukemia Cells Relative to Non-Bcr-Abl Cell Types

PD 166326 potently inhibits the growth of K562 chronic myelogenous leukemia cells, which are driven by the Bcr-Abl oncogene, with an IC50 of 300 pM (0.3 nM). In contrast, its effect on non-Bcr-Abl-driven cell types requires concentrations more than 1000 times higher, demonstrating a high degree of cellular selectivity for the Bcr-Abl pathway [1].

Cellular Pharmacology Kinase Inhibitor Potency K562 Cells

PD 166326 Retains Potent Activity Against the Imatinib-Resistant Bcr-Abl E255K Mutant

PD 166326 potently inhibits the E255K mutant Bcr-Abl protein, a clinically observed imatinib-resistant variant. In cellular assays, PD 166326 effectively suppressed the growth of cells driven by the Bcr-Abl^E255K mutant. This is in contrast to the T315I mutant, which resides in the ATP-binding pocket and remains resistant to PD 166326, confirming structure-specific activity [1].

Drug Resistance Mutant Kinase Inhibition Imatinib Resistance

High-Value Research and Preclinical Application Scenarios for 866143-36-4 (PD 166326)


In Vivo Preclinical Efficacy Studies in Murine Models of Chronic Myeloid Leukemia (CML)

PD 166326 (866143-36-4) is optimally deployed as a positive control or lead compound in murine CML-like myeloproliferative disorder models. Its validated in vivo efficacy, including significant reduction of leukocytosis and resolution of splenomegaly compared to imatinib, provides a robust benchmark for evaluating novel anti-leukemic agents [1].

Investigating Mechanisms of Acquired Resistance to Tyrosine Kinase Inhibitors

PD 166326 is a critical research reagent for dissecting Bcr-Abl-dependent drug resistance. Its potent activity against the imatinib-resistant E255K mutant, contrasted with its inactivity against the T315I gatekeeper mutant, makes it an ideal tool for structure-function studies of the ATP-binding pocket and for screening novel agents designed to overcome specific resistance mutations [2].

High-Sensitivity Cellular Assays for Bcr-Abl Kinase Pathway Activation

Given its exceptional cellular potency (IC50 = 300 pM) and >1000-fold selectivity window against Bcr-Abl-driven K562 cells versus non-Bcr-Abl cell types, PD 166326 is uniquely suited for high-sensitivity cellular assays. It can be used as a calibration standard for pathway inhibition or to probe the lower limits of Bcr-Abl signaling dependency in various leukemia cell contexts [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-methyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.